[(2-Bromo-3-fluorophenyl)methyl](methyl)amine
Description
(2-Bromo-3-fluorophenyl)methylamine is a secondary amine featuring a 2-bromo-3-fluorophenyl group attached to a methylene chain, with a methyl group bonded to the nitrogen. Its molecular formula is C₉H₁₀BrFN, with a molecular weight of 231.09 g/mol. The methyl group on the amine provides moderate steric hindrance, balancing nucleophilicity and solubility .
Properties
IUPAC Name |
1-(2-bromo-3-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFGZPBYNPHINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically begins with commercially available 2-bromo-3-fluorobenzaldehyde.
Reductive Amination: The key step in the synthesis involves the reductive amination of 2-bromo-3-fluorobenzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as methanol or ethanol at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the synthesis of (2-Bromo-3-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: (2-Bromo-3-fluorophenyl)methylamine can undergo nucleophilic substitution reactions, particularly at the bromine or fluorine positions on the phenyl ring.
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phenylmethylamines with different nucleophiles.
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Amine Substituent | Phenyl Substituents | Key Characteristics |
|---|---|---|---|---|---|
| (2-Bromo-3-fluorophenyl)methylamine | C₉H₁₀BrFN | 231.09 | Methyl | 2-Bromo-3-fluoro | Low steric hindrance, moderate solubility |
| Benzyl[(2-bromo-3-fluorophenyl)methyl]amine | C₁₄H₁₃BrFN | 294.17 | Benzyl | 2-Bromo-3-fluoro | Higher lipophilicity, aromatic interactions |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | Butan-2-yl | 4-Bromo-3-fluoro | Increased hydrophobicity, branched alkyl |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | Pentan-2-yl | 3-Bromo-4-fluoro | Enhanced steric bulk, positional isomerism |
Key Findings from Comparative Studies
Steric and Electronic Effects :
- The methyl-substituted compound exhibits higher nucleophilicity compared to bulkier analogs like the butan-2-yl or pentan-2-yl derivatives. This facilitates reactions such as alkylation or acylation .
- Benzyl substitution introduces π-π stacking interactions due to the additional aromatic ring, which may enhance binding affinity in drug-receptor interactions .
Solubility and Lipophilicity: The methyl analog has moderate aqueous solubility due to its smaller size, whereas branched alkyl chains (e.g., butan-2-yl) reduce solubility but increase lipid membrane permeability . Benzyl derivatives show lower solubility in polar solvents but superior performance in non-polar environments .
Positional Isomerism :
- The 3-bromo-4-fluoro isomer () has a distinct dipole moment compared to the 2-bromo-3-fluoro configuration, altering crystallization behavior and melting points .
Synthetic Accessibility :
- Methyl and benzyl derivatives are synthesized via nucleophilic substitution or reductive amination, while branched alkyl analogs require multi-step alkylation or Grignard reactions .
Biological Activity
(2-Bromo-3-fluorophenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. This compound features a phenyl ring substituted with both bromine and fluorine, which can significantly influence its chemical properties and biological interactions. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of (2-Bromo-3-fluorophenyl)methylamine is C9H10BrF N. The presence of halogen substituents (bromo and fluoro) enhances the lipophilicity and reactivity of the compound, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrF N |
| Molecular Weight | 232.09 g/mol |
| SMILES | CNCC1=C(C(=CC=C1)F)Br |
| LogP | Estimated > 2.4 |
The biological activity of (2-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as a ligand that binds to receptors or enzymes, modulating their activity. The bromo and fluoro groups enhance binding affinity, potentially leading to increased efficacy in various biological assays.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.
- Case Study : A study investigated the antibacterial activity of a related compound, demonstrating that it inhibited bacterial growth at concentrations above 100 μg/mL. The target proteins included DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival .
Anticancer Properties
The potential anticancer properties of (2-Bromo-3-fluorophenyl)methylamine are also noteworthy. Compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells.
- Research Findings : In vitro assays have shown that related compounds can induce cytotoxicity in various cancer cell lines, including HepG2 and Vero cells, with IC50 values around 200 μM . These findings suggest that further exploration of (2-Bromo-3-fluorophenyl)methylamine could reveal similar anticancer activities.
Comparative Analysis with Similar Compounds
To understand the unique properties of (2-Bromo-3-fluorophenyl)methylamine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl[(2-bromo-4-fluorophenyl)methyl]amine | Bromo and fluoro substitutions | Antimicrobial, anticancer |
| Benzyl[(2-chloro-3-fluorophenyl)methyl]amine | Chlorine instead of bromine | Moderate antimicrobial |
The comparative analysis indicates that the specific arrangement of bromine and fluorine in (2-Bromo-3-fluorophenyl)methylamine may enhance its reactivity and selectivity towards biological targets compared to other halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
